Cas no 1542210-23-0 (2-(1-Methylazetidin-3-yl)ethan-1-amine)

2-(1-Methylazetidin-3-yl)ethan-1-amine is a versatile amine derivative featuring a methyl-substituted azetidine ring. Its compact, rigid azetidine structure enhances conformational stability, making it valuable in medicinal chemistry and drug design. The primary amine functionality allows for further derivatization, enabling its use as a building block in the synthesis of bioactive compounds. The methyl group on the azetidine ring improves lipophilicity, potentially enhancing membrane permeability. This compound is particularly useful in the development of small-molecule therapeutics, including CNS-targeted agents, due to its balanced physicochemical properties. Its synthetic utility and structural features make it a promising intermediate for pharmaceutical research and fine chemical applications.
2-(1-Methylazetidin-3-yl)ethan-1-amine structure
1542210-23-0 structure
Product name:2-(1-Methylazetidin-3-yl)ethan-1-amine
CAS No:1542210-23-0
MF:C6H14N2
MW:114.188761234283
MDL:MFCD26936204
CID:4604931
PubChem ID:75355386

2-(1-Methylazetidin-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(1-methylazetidin-3-yl)ethan-1-amine
    • 2-(1-Methylazetidin-3-yl)ethanamine
    • AMY34658
    • NE52532
    • SB15582
    • 1542210-23-0
    • SCHEMBL17056104
    • MFCD26936204
    • AS-32895
    • EN300-141678
    • CS-0172752
    • CHEMBL4577722
    • AKOS022902608
    • 2-(1-Methylazetidin-3-yl)ethan-1-amine
    • MDL: MFCD26936204
    • Inchi: 1S/C6H14N2/c1-8-4-6(5-8)2-3-7/h6H,2-5,7H2,1H3
    • InChI Key: YGSQGWLRGUDBKG-UHFFFAOYSA-N
    • SMILES: N1(C)CC(CCN)C1

Computed Properties

  • Exact Mass: 114.115698455 g/mol
  • Monoisotopic Mass: 114.115698455 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 66.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3
  • XLogP3: -0.3
  • Molecular Weight: 114.19

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 134.5±8.0 °C at 760 mmHg
  • Flash Point: 36.3±13.6 °C
  • Vapor Pressure: 8.1±0.2 mmHg at 25°C

2-(1-Methylazetidin-3-yl)ethan-1-amine Security Information

2-(1-Methylazetidin-3-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-141678-10.0g
2-(1-methylazetidin-3-yl)ethan-1-amine
1542210-23-0
10g
$2663.0 2023-06-06
TRC
M288165-10mg
2-(1-methylazetidin-3-yl)ethan-1-amine
1542210-23-0
10mg
$ 50.00 2022-06-04
Apollo Scientific
OR304322-1g
2-(1-Methylazetidin-3-yl)ethan-1-amine
1542210-23-0
1g
£605.00 2025-02-20
Enamine
EN300-141678-0.5g
2-(1-methylazetidin-3-yl)ethan-1-amine
1542210-23-0
0.5g
$434.0 2023-06-06
Advanced ChemBlocks
L21451-1G
2-(1-Methylazetidin-3-yl)ethan-1-amine
1542210-23-0 97%
1G
$475 2023-09-15
Enamine
EN300-141678-5000mg
2-(1-methylazetidin-3-yl)ethan-1-amine
1542210-23-0
5000mg
$1492.0 2023-09-30
Enamine
EN300-141678-250mg
2-(1-methylazetidin-3-yl)ethan-1-amine
1542210-23-0
250mg
$275.0 2023-09-30
Enamine
EN300-141678-50mg
2-(1-methylazetidin-3-yl)ethan-1-amine
1542210-23-0
50mg
$129.0 2023-09-30
1PlusChem
1P00HYOF-250mg
2-(1-methylazetidin-3-yl)ethan-1-amine
1542210-23-0 95+%
250mg
$622.00 2025-02-28
1PlusChem
1P00HYOF-1g
2-(1-methylazetidin-3-yl)ethan-1-amine
1542210-23-0 95+%
1g
$1211.00 2025-02-28

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Amadis Chemical Company Limited
(CAS:1542210-23-0)2-(1-Methylazetidin-3-yl)ethan-1-amine
A1249946
Purity:99%/99%
Quantity:100mg/250mg
Price ($):203/317